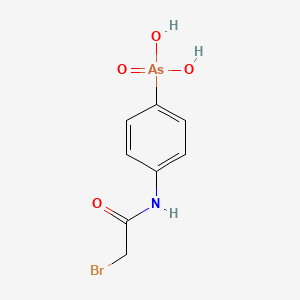

4-(2-bromoacetylamino)benzenearsonic acid

Cat. No. B1220354

Key on ui cas rn:

51146-91-9

M. Wt: 337.99 g/mol

InChI Key: VATIUZAZSWNDAM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07186695B2

Procedure details

Sodium carbonate (40.14 g, 378.7 mmol) was added to water (200 mL) and stirred at room temperature until all solids had dissolved. To the stirred carbonate solution was added p-arsanilic acid (29.99 g, 138.2 mmol), portionwise, and the volume of the solution made up to 300 mL with addition of more water. The solution (pH 10 to 11) was allowed to stir for 30 mins, and if necessary, was filtered to remove any undissolved solid before being refridgerated for 2 to 3 hours. The solution was transferred to a separating funnel and ice chips were added. Bromoacetyl bromide (15 mL, 34.76 g, 172.1 mmol) was diluted in dichloromethane (50 mL) and approximately half of the dichloromethane solution was added carefully to the cold aqueous solution. The mixture was cautiously shaken, with frequent venting to avoid excessive build up of pressure. After 1 to 2 mins, the evolution of carbon dioxide had subsided, and more vigorous shaking was undertaken. The remaining portion of bromoacetyl bromide was carefully added and the procedure repeated. When the reaction was over, the solution was found to be pH 7. The lower dichloromethane layer was discarded, and the aqueous layer transferred to a 1 L flask and carefully acidified by dropwise addition of 98% sulfuric acid. Complete precipitation of the white product required addition of acid until the solution was approximately pH 1. The crude product was collected and dried at the pump, typically in yields of 50% to 75%. 1H-NMR (d6-DMSO): δ 4.09 (s, 2H), 7.73 (d, J=9 Hz, 2H), 7.83 (d, J=9 Hz, 2H), 10.87 (s, 1H). 13C-NMR (d6-DMSO): δ 30.53, 119.97, 127.34, 131.56, 143.08, 166.00 ppm.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Na+].[Na+].C(=O)([O-])[O-].[CH:11]1[C:16]([NH2:17])=[CH:15][CH:14]=[C:13]([As:18]([OH:21])([OH:20])=[O:19])[CH:12]=1.[Br:22][CH2:23][C:24](Br)=[O:25].C(=O)=O.S(=O)(=O)(O)O>ClCCl.O>[Br:22][CH2:23][C:24]([NH:17][C:16]1[CH:11]=[CH:12][C:13]([As:18](=[O:20])([OH:21])[OH:19])=[CH:14][CH:15]=1)=[O:25] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

40.14 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

|

Name

|

|

|

Quantity

|

29.99 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1N)[As](=O)(O)O

|

Step Six

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)Br

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)Br

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at room temperature until all solids

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

had dissolved

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 30 mins

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

if necessary, was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any undissolved solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was transferred to a separating funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ice chips were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was cautiously shaken, with frequent venting

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 1 to 2 mins

|

|

Duration

|

1.5 (± 0.5) min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

more vigorous shaking

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer transferred to a 1 L flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation of the white product required

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition of acid until the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at the pump

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

typically in yields of 50% to 75%

|

Outcomes

Product

Details

Reaction Time |

2.5 (± 0.5) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrCC(=O)NC1=CC=C(C=C1)[As](O)(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |